3-Amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride
Description
3-Amino-6-(trifluoromethyl)piperidin-2-one hydrochloride is a fluorinated piperidinone derivative characterized by a trifluoromethyl (-CF₃) group at position 6 and an amino (-NH₂) group at position 3 of the piperidin-2-one ring. The hydrochloride salt enhances its solubility and stability, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors where fluorine substitution modulates binding affinity and metabolic resistance.
Properties
IUPAC Name |
3-amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)4-2-1-3(10)5(12)11-4;/h3-4H,1-2,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQOMKIKTUBGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reductive Amination: This method involves the reaction of 6-(trifluoromethyl)piperidin-2-one with an appropriate amine source under reductive conditions.
Nucleophilic Substitution:
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Reduction Reactions
The compound participates in catalytic hydrogenation and borohydride-mediated reductions. Key findings include:
Table 1: Reduction Pathways
| Reagent/Conditions | Product Formed | Yield | Source |
|---|---|---|---|
| NaBH(OAc)₃ in MeOH (room temp) | 2-Trifluoromethylpiperidine | 71% | |
| H₂ (Pd/C catalyst) | Saturated piperidine derivatives | 65–92% |
- Mechanism : The amino group facilitates imine intermediate formation, which undergoes reduction to yield secondary amines . The trifluoromethyl group remains intact due to its chemical stability under reductive conditions .
Substitution Reactions
The amino group acts as a nucleophile, enabling substitutions with electrophilic agents:
Table 2: Substitution Reactions
- Key Observation : The trifluoromethyl group enhances electrophilicity at adjacent carbon atoms, directing regioselective substitutions .
Hydrolysis and Elimination
Acidic or basic conditions trigger ring-opening or elimination:
Table 3: Hydrolysis/Elimination Pathways
| Conditions | Product | Notes | Source |
|---|---|---|---|
| 6 M HCl, reflux | Pyrrole derivatives | Formic acid elimination observed | |
| Aqueous NaOH (pH >10) | Open-chain amino acid analogs | Requires propylene oxide additive |
Mechanistic Insights
- Amino Group Reactivity : Participates in reductive amination, nucleophilic substitutions, and hydrogen bonding interactions .
- Trifluoromethyl Effects : The -CF₃ group stabilizes transition states via electron-withdrawing effects, enhancing reaction rates in substitutions .
- Steric Considerations : The piperidine ring conformation influences accessibility of the amino group for reactions .
Scientific Research Applications
Chemistry
3-Amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride serves as a crucial intermediate in organic synthesis. Its ability to undergo diverse chemical transformations makes it valuable in creating complex organic molecules.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Products Formed | Notes |
|---|---|---|
| Oxidation | Nitro derivatives, hydroxylamines | Varies based on reagents used |
| Reduction | Primary, secondary, or tertiary amines | Dependent on reducing agents |
| Substitution | Various substituted derivatives | Influenced by nucleophile choice |
Biology
Research indicates that this compound exhibits potential biological activities, including enzyme inhibition and receptor binding. Studies have shown that it may interact with various biological targets, influencing metabolic pathways.
Case Study: Enzyme Inhibition
A study demonstrated that this compound could inhibit specific enzymes involved in metabolic processes, suggesting its role as a lead compound for drug development aimed at metabolic disorders.
Medicine
The compound is being explored for its therapeutic potential in drug discovery. Its unique structural features allow it to serve as a precursor for developing pharmaceuticals targeting various conditions.
Example: Drug Development
Research into drugs containing trifluoromethyl groups has highlighted their effectiveness in treating conditions such as migraines and cancer. The incorporation of this compound into drug formulations may enhance efficacy due to improved lipophilicity and bioavailability .
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in the manufacturing of high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 3-Amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues in Piperidinone/Piperidine Scaffolds
(a) (3S,5S,6R)-3-Amino-6-methyl-5-(2,3,5-trifluorophenyl)piperidin-2-one Hydrochloride
- Structural Differences : Features a methyl group at position 6 and a 2,3,5-trifluorophenyl substituent at position 3.
- Physicochemical Properties : Higher molecular weight (HRMS: m/z = 604.1778) due to aromatic fluorine substitution.
(b) (S)-3-Amino-1-methylpiperidin-2-one Hydrochloride
- Structural Differences : Lacks the trifluoromethyl group at position 6; contains a methyl group at position 1.
- Physicochemical Properties : Simpler structure (MW ≈ 178.6 g/mol) with reduced lipophilicity (ClogP ~0.5 vs. ~1.8 for the target compound).
- Functional Impact : Absence of -CF₃ may decrease metabolic stability and target affinity but improve aqueous solubility .
(c) (3S,6S)-6-(Trifluoromethyl)piperidin-3-amine Dihydrochloride
- Structural Differences: Lacks the ketone oxygen at position 2 (piperidine vs. piperidinone).
- Physicochemical Properties : Dihydrochloride salt increases solubility; absence of the ketone reduces hydrogen-bonding capacity.
- Functional Impact : The saturated piperidine ring may alter conformational flexibility and receptor binding .
Analogues in Heterocyclic Systems
(a) 6-Chlorospiro[indoline-3,4'-piperidin]-2-one Hydrochloride
- Structural Differences : Spiro indoline-piperidine system with a chlorine substituent.
- Physicochemical Properties : Chlorine introduces electronegativity but lacks the steric bulk of -CF₃. MW = 292.61 g/mol.
(b) 3-Amino-6-[2-phenyl-(E)-vinyl]-4-trifluoromethyl-2(1H)-pyridone
- Structural Differences : Pyridone core with -CF₃ at position 4 and a vinylphenyl group at position 5.
- Functional Impact: The pyridone scaffold may enhance metal chelation or kinase inhibition compared to piperidinones .
Research Findings and Implications
- Trifluoromethyl Impact : The -CF₃ group in the target compound enhances metabolic stability and binding to hydrophobic pockets, as seen in kinase inhibitors .
- Salt Forms : Hydrochloride salts generally improve bioavailability, but dihydrochloride derivatives (e.g., in ) may offer superior solubility at the cost of increased molecular weight .
- Synthetic Accessibility: Piperidinone derivatives are often synthesized via cyclization and chlorination reactions, as demonstrated in , though trifluoromethyl incorporation requires specialized fluorination protocols .
Biological Activity
3-Amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H9F3N2O
- Molecular Weight : 182.15 g/mol
- IUPAC Name : rac-(3R,6R)-3-amino-6-(trifluoromethyl)piperidin-2-one
Synthesis and Derivatives
The synthesis of 3-amino-6-(trifluoromethyl)piperidin-2-one typically involves the introduction of a trifluoromethyl group into piperidine derivatives. Various methods have been explored, including reactions with trifluoroacetic anhydride or the use of trifluoromethylation reagents in the presence of catalysts .
1. Anticholinesterase Activity
Research indicates that compounds with a piperidine structure, particularly those containing a trifluoromethyl group, exhibit notable anticholinesterase activity. For instance, studies have shown that derivatives of 3-amino-6-(trifluoromethyl)piperidin-2-one can inhibit butyrylcholinesterase (BChE) effectively, with some compounds demonstrating IC50 values significantly lower than established drugs like donepezil .
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| 3-Amino-6-(trifluoromethyl)piperidin-2-one | 0.092 | Better than donepezil (1.419 µM) |
2. Anticancer Potential
In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, including MDA-MB-231 breast cancer cells. These compounds showed morphological changes and enhanced caspase-3 activity, indicating their potential as anticancer agents .
| Compound | Concentration (µM) | Effect |
|---|---|---|
| 7d | 1.0 | Induces apoptosis |
| 10c | 10.0 | Enhances caspase-3 activity (1.33–1.57 times) |
The biological activity of 3-amino-6-(trifluoromethyl)piperidin-2-one is attributed to its ability to interact with specific enzymes and receptors within biological pathways. The trifluoromethyl group enhances the lipophilicity and binding affinity of the compound to target sites, facilitating its pharmacological effects .
Study on Anticancer Activity
A recent study evaluated several piperidine derivatives for their anticancer properties. Among them, compounds derived from 3-amino-6-(trifluoromethyl)piperidin-2-one were highlighted for their ability to inhibit microtubule assembly at concentrations as low as 20 µM, suggesting a mechanism involving disruption of cell division processes .
Cholinesterase Inhibition Study
Another study focused on the cholinesterase inhibitory activity of various piperidine derivatives, including those based on 3-amino-6-(trifluoromethyl)piperidin-2-one. Results indicated a strong selectivity towards BChE over acetylcholinesterase (AChE), which is crucial for developing treatments for Alzheimer's disease .
Q & A
Q. How does the hydrochloride salt form impact solubility and bioavailability compared to freebase counterparts?
- pH-solubility profile : The salt increases aqueous solubility at physiological pH (e.g., ~50 mg/mL vs. 5 mg/mL for freebase) .
- Bioavailability studies : Compare AUC₀–24h in rodent models; salt forms often show 2–3× higher oral absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
